3-[[(2R)-2-methoxy-2-phenylacetyl]amino]cyclobutane-1-carboxylic acid
Description
3-[[(2R)-2-methoxy-2-phenylacetyl]amino]cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring, a methoxy group, and a phenylacetyl group
Properties
IUPAC Name |
3-[[(2R)-2-methoxy-2-phenylacetyl]amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12(9-5-3-2-4-6-9)13(16)15-11-7-10(8-11)14(17)18/h2-6,10-12H,7-8H2,1H3,(H,15,16)(H,17,18)/t10?,11?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLQZITMXKMQL-HTAVTVPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)NC2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R)-2-methoxy-2-phenylacetyl]amino]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring under UV light or using a suitable catalyst.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the phenylacetyl group: This step involves the acylation of the cyclobutane ring with phenylacetyl chloride in the presence of a base such as pyridine.
Formation of the carboxylic acid group: The final step involves the hydrolysis of an ester or nitrile precursor to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[[(2R)-2-methoxy-2-phenylacetyl]amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The phenylacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
3-[[(2R)-2-methoxy-2-phenylacetyl]amino]cyclobutane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The unique structural properties of the cyclobutane ring make it useful in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-[[(2R)-2-methoxy-2-phenylacetyl]amino]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclobutane ring and the functional groups attached to it can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-[[(2R)-2-methoxy-2-phenylacetyl]amino]cyclobutane-1-carboxylic acid can be compared with other cyclobutane-containing compounds such as:
Boceprevir: A protease inhibitor used in the treatment of hepatitis C.
Nalbuphine: An opioid analgesic with a cyclobutane ring in its structure.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
